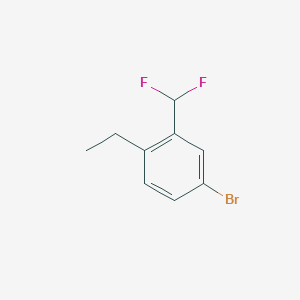

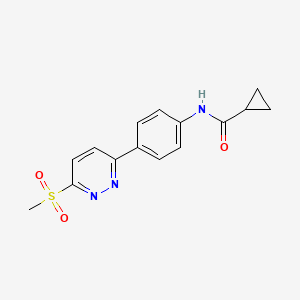

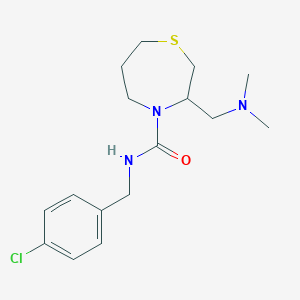

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide, also known as MTPE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects. MTPE belongs to the class of compounds known as phenylbutanamides, which are known to possess analgesic and anti-inflammatory properties. In

Aplicaciones Científicas De Investigación

Anti-proliferative Activity and Tumor Cell Selectivity

Research on 5-alkyl-2-amino-3-methylcarboxylate thiophenes, structurally similar to the compound of interest, has shown pronounced anti-proliferative activity and tumor cell selectivity. These compounds preferentially inhibit the proliferation of specific tumor cell types, such as leukemia/lymphoma, prostate PC-3, kidney Caki-1, and hepatoma Huh-7 tumor cells, demonstrating significant potential for targeted cancer therapy. Their unusual tumor selectivity, coupled with their ability to elicit a cytotoxic activity, underscores their relevance in developing novel chemotherapeutic agents (Thomas et al., 2017).

Corrosion Inhibition Efficiency

Another study focused on the synthesis and evaluation of α-aminophosphonic acids derivatives for their corrosion inhibition efficiency on mild steel in acidic solutions. These compounds, including Ethyl hydrogen [(2-methoxyphenyl)(methylamino) methyl]phosphonate, demonstrated that the molecular structure significantly influences the inhibition efficiency, suggesting applications in protecting metals from corrosion. This research not only advances the understanding of corrosion inhibition mechanisms but also contributes to the development of more effective corrosion inhibitors (Djenane et al., 2019).

Anticonvulsant and Neuroprotective Effects

The synthesis and evaluation of N-(substituted benzothiazol-2-yl)amides revealed compounds with significant anticonvulsant and neuroprotective effects. One derivative, in particular, showed promising results in reducing oxidative stress markers in brain tissue, highlighting its potential as a lead compound in the search for safer and effective anticonvulsants with additional neuroprotective benefits (Hassan et al., 2012).

Learning and Memory Facilitation

A study on the synthesis of 2-dialkylamino ethyl-[(3-thiophenyl)methoxy] acetate hydrochloride derivatives explored their effects on learning and memory in mice. These compounds showed facilitation of learning and memory, indicating potential applications in treating cognitive disorders or enhancing cognitive functions (Jiang Jing-ai, 2006).

Propiedades

IUPAC Name |

N-(2-methoxy-2-thiophen-3-ylethyl)-2-phenylbutanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2S/c1-3-15(13-7-5-4-6-8-13)17(19)18-11-16(20-2)14-9-10-21-12-14/h4-10,12,15-16H,3,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPMGOGILRITFG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCC(C2=CSC=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2-phenylbutanamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{2-[(4-Chlorophenyl)sulfanyl]-5-nitrophenyl}methanol](/img/structure/B2784759.png)

![2-Chloro-1-[2-(3-phenyl-1H-1,2,4-triazol-5-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B2784768.png)

![N-(2-cyanoethyl)-3-[(5E)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-phenylpropanamide](/img/structure/B2784773.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide](/img/structure/B2784774.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(indolin-1-yl)ethanone](/img/structure/B2784777.png)